Physicochemical Profiling of 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid: A Technical Guide
Physicochemical Profiling of 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid: A Technical Guide
Executive Summary
In modern drug development, the precise characterization of building blocks is critical for predicting the pharmacokinetic (PK) and pharmacodynamic (PD) behavior of downstream active pharmaceutical ingredients (APIs). 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid (CAS: 1466853-95-1)[1] is a highly specialized, bifunctional scaffold.
This whitepaper provides an in-depth analysis of its physicochemical properties. Rather than merely listing theoretical values, this guide deconstructs the structural causality behind its behavior—specifically the profound electronic influence of its sulfamide linkage—and establishes rigorous, self-validating experimental protocols for its characterization.
Structural Deconstruction & Theoretical Profiling
To understand the physicochemical behavior of this molecule, we must first analyze its connectivity. The molecule consists of a pyrrolidine-3-carboxylic acid core linked to a morpholine ring via a sulfonyl (-SO₂-) group.
Crucially, because the sulfonyl group bridges two nitrogens, it forms a sulfamide (sulfuric diamide) linkage. Both the morpholine and pyrrolidine nitrogens are fully substituted (tertiary), meaning there are no N-H protons available for deprotonation. Furthermore, the strong electron-withdrawing nature of the -SO₂- group delocalizes the lone pairs on both nitrogens, rendering them entirely non-basic under physiological conditions.
Causality Insight: Because the nitrogens are non-basic, the molecule acts strictly as a monoprotic acid . The only ionizable center in the physiological pH range is the C3-carboxylic acid.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid |
| CAS Registry Number | 1466853-95-1 |
| Molecular Formula | C9H16N2O5S |
| Molecular Weight | 264.30 g/mol |
| Ionizable Groups | 1 (Carboxylic Acid at C3) |
| Estimated pKa | 3.50 – 3.80 |
| Predicted LogP (Unionized) | 0.5 – 1.2 |
| Dominant Species at pH 7.4 | Anion (Carboxylate) |
Acid-Base Equilibria & pKa Determination
The baseline pKa of the parent compound, , is approximately 3.86[2]. However, the introduction of the morpholine-4-sulfonyl group at the N1 position alters this value. The sulfamide core exerts a strong negative inductive effect (-I) through the pyrrolidine carbon framework, pulling electron density away from the C3 position. This stabilizes the carboxylate anion, slightly increasing the acidity (lowering the pKa) compared to an unsubstituted aliphatic carboxylic acid.
Fig 1. Electronic influence of the sulfamide core on the C3-carboxylic acid pKa.
Protocol 1: Self-Validating Potentiometric Titration
To accurately measure this pKa, standard titration must be modified to prevent environmental interference.
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System Preparation: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.
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Argon Blanketing (Causality): Dissolve 2 mM of the compound in 0.15 M KCl (to maintain constant ionic strength). The titration vessel must be continuously purged with Argon. Why? Atmospheric CO₂ dissolves in water to form carbonic acid (pKa ~6.3), which will overlap with the upper tail of the carboxylic acid titration curve, skewing the inflection point.
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Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments.
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Self-Validation (Gran Plot): Do not rely solely on the first derivative peak. Transform the data using a Gran plot. A perfectly linear Gran plot validates that the electrode is exhibiting an ideal Nernstian response and that no secondary buffering impurities are present.
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Back-Titration: Immediately back-titrate with 0.1 M HCl. If the hysteresis between the forward and backward curves exceeds 0.05 pH units, it indicates compound degradation during the assay.
Lipophilicity & Partitioning (LogP/LogD)
Because 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid is a monoprotic acid, its lipophilicity is highly pH-dependent. At physiological pH (7.4), the carboxylic acid is fully deprotonated (>99.9% ionized). Consequently, while the intrinsic LogP (unionized form at pH < 1.5) is mildly lipophilic due to the hydrocarbon rings, the LogD at pH 7.4 will be highly negative (hydrophilic).
Protocol 2: Shake-Flask Method with Mass Balance Validation
Standard shake-flask methods often fail due to compound aggregation at the solvent interface or adsorption to glassware. This protocol incorporates a mandatory mass balance check.
Fig 2. Self-validating shake-flask workflow for LogD determination.
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Phase Co-saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation.
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Equilibration: Dissolve the compound in the aqueous phase at 1 mg/mL. Add an equal volume of the saturated octanol phase.
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Agitation & Separation: Shake at 25 °C for 24 hours. Centrifuge at 3000 × g for 30 minutes to break any micro-emulsions.
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Quantification: Sample both phases carefully using separate syringes to avoid cross-contamination. Quantify using LC-MS/MS.
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Self-Validation (Mass Balance): Calculate the total mass recovered: (Concentration_aq × Volume_aq) + (Concentration_oct × Volume_oct). If the recovery is < 95% of the initial spike, the assay is invalid. This prevents artificially skewed LogD values caused by the compound precipitating or adhering to the glass walls.
Chemical Stability & Degradation Kinetics
A common misconception in medicinal chemistry is that all amide-like bonds are susceptible to rapid hydrolysis. However, under standard environmental and physiological conditions[3]. The sulfur atom in the -SO₂- group is highly sterically hindered and electronically stabilized, making nucleophilic attack by water exceptionally slow at neutral pH[3].
Forced Degradation Profiling: To genuinely assess the stability limits of 1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid, forced degradation is required:
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Acidic Stress: 1.0 M HCl at 60 °C for 7 days. (Cleavage of the sulfamide bond is typically only observed under these harsh acidic conditions).
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Basic Stress: 1.0 M NaOH at 60 °C for 7 days.
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Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours (monitoring for morpholine N-oxide formation).
Validation Metric: In all stability assays, the disappearance of the parent peak on HPLC must quantitatively match the appearance of degradation product peaks (e.g., morpholine and pyrrolidine-3-carboxylic acid). A mismatch indicates volatile degradants or irreversible column binding.
References
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ChemSrc. "1-(Morpholine-4-sulfonyl)pyrrolidine-3-carboxylic acid (CAS: 1466853-95-1)". Accessed via ChemSrc Database.
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Guidechem. "(S)-Pyrrolidine-3-carboxylic acid Chemical Properties and pKa". Accessed via Guidechem Encyclopedia.
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Białk-Bielińska, A., et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions". Environmental Pollution, PubMed (NIH).
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PubChem (NIH). "3-Pyrrolidinecarboxylic acid (CID 3034645)". National Center for Biotechnology Information.
